chemical structure and physical properties of 2,2-propanediol,1,1,1,3,3,3-hexafluoro-
chemical structure and physical properties of 2,2-propanediol,1,1,1,3,3,3-hexafluoro-
An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoro-2,2-propanediol (Hexafluoroacetone Hydrate)
Authored by: A Senior Application Scientist
Abstract
1,1,1,3,3,3-Hexafluoro-2,2-propanediol, the hydrate of hexafluoroacetone, is a compound of significant interest in synthetic chemistry and materials science. Its unique electronic and structural properties, stemming from the presence of two trifluoromethyl groups, impart remarkable reactivity and utility. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and diverse applications, with a particular focus on its role in facilitating complex chemical transformations and in the development of advanced materials.
Introduction: The Unique Nature of a Geminal Diol
Hexafluoroacetone, a perfluorinated ketone, is a highly reactive, electrophilic gas.[1] Its strong electrophilicity drives a vigorous reaction with water to form a stable geminal diol, 1,1,1,3,3,3-hexafluoro-2,2-propanediol.[1][2] Unlike the hydration of acetone, which is thermodynamically unfavorable, the equilibrium for the formation of hexafluoroacetone hydrate lies far to the right, with an equilibrium constant of approximately 10⁶ M⁻¹.[2] This exceptional stability is attributed to the electron-withdrawing effect of the two trifluoromethyl groups, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
This guide will delve into the fundamental characteristics of this unique molecule, exploring its structure, properties, and the mechanistic underpinnings of its reactivity. We will also examine its practical applications, providing researchers and drug development professionals with a thorough understanding of its potential.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 1,1,1,3,3,3-hexafluoropropane-2,2-diol.[3] However, it is more commonly known as hexafluoroacetone hydrate. It is crucial to distinguish between the anhydrous hexafluoroacetone ((CF₃)₂CO) and its hydrated form ((CF₃)₂C(OH)₂). The anhydrous form is a gas at room temperature, while the hydrate is a liquid or solid depending on the degree of hydration.[4]
Several hydrated forms exist, including the monohydrate, dihydrate, and trihydrate.[5][6] The most common and stable form is often the trihydrate.[5]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,1,1,3,3,3-Hexafluoropropane-2,2-diol[3] |
| Common Name | Hexafluoroacetone hydrate[4] |
| CAS Number | 677-71-4 (for the diol)[3] |
| Molecular Formula | C₃H₂F₆O₂[3][7] |
| Molecular Weight | 184.04 g/mol [7] |
| Canonical SMILES | OC(C(F)(F)F)(C(F)(F)F)O[8] |
| InChI | InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H[8][3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of hexafluoroacetone hydrate are significantly influenced by the degree of hydration. The data presented below pertains to the common hydrated forms.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid or solid[4] |
| Odor | Acetone-like or musty[2][9] |
| Melting Point | 18-21 °C (trihydrate) |
| Boiling Point | ~106 °C (azeotrope with water)[10] |
| Density | 1.579 g/mL at 25 °C (trihydrate) |
| Solubility in Water | Reacts with water[2] |
| Acidity (pKa) | Acidic[2] |
Synthesis and Preparation
Hexafluoroacetone hydrate is typically prepared by the hydration of hexafluoroacetone. Several industrial methods exist for the synthesis of the parent ketone, hexafluoroacetone.
Laboratory Scale Synthesis of Hexafluoroacetone Hydrate
A common laboratory method involves the oxidation of perfluoroisobutene with potassium permanganate in an aqueous solution.[11]
Experimental Protocol: Synthesis from Perfluoroisobutene
-
Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and a gas inlet is charged with a solution of potassium permanganate in water.
-
Gas Addition: Perfluoroisobutene gas is bubbled through the stirred solution at a controlled rate, maintaining the reaction temperature between 35-40°C.
-
Reaction Monitoring: The reaction is monitored by the disappearance of the purple color of the permanganate.
-
Workup: Upon completion, the manganese dioxide byproduct is removed by filtration. The filtrate, containing hexafluoroacetone hydrate, can be further purified by distillation.
Industrial Production
On an industrial scale, hexafluoroacetone is often produced via the isomerization of hexafluoro-1,2-epoxypropane.[10][12] The resulting hexafluoroacetone gas is then absorbed into water to produce the hydrate.[10]
Caption: Synthetic routes to Hexafluoroacetone Hydrate.
Chemical Reactivity and Mechanistic Insights
The reactivity of hexafluoroacetone hydrate is dominated by the electrophilic character of the central carbon atom and the acidity of the hydroxyl protons.
Acidity and Nucleophilic Reactions
The electron-withdrawing trifluoromethyl groups make the hydroxyl protons of the gem-diol significantly acidic.[2] This acidity allows it to react with bases and act as a proton source in certain reactions. The central carbon is highly electrophilic and readily undergoes attack by a wide range of nucleophiles.
Dehydration
Hexafluoroacetone hydrate can be dehydrated to yield anhydrous hexafluoroacetone. This is typically achieved by treatment with a strong dehydrating agent, such as concentrated sulfuric acid.[13]
Reduction
Reduction of hexafluoroacetone hydrate is a key transformation that yields hexafluoroisopropanol (HFIP), a versatile and widely used fluorinated solvent and synthetic building block.[10][12] Common reducing agents for this purpose include sodium borohydride and lithium aluminum hydride.
Caption: Key reactions of Hexafluoroacetone Hydrate.
Applications in Research and Development
The unique properties of hexafluoroacetone and its hydrate have led to their use in a variety of applications, particularly in the synthesis of fluorinated molecules and polymers.
Precursor to Hexafluoroisopropanol (HFIP)
As mentioned, a primary application is in the synthesis of HFIP.[10][12] HFIP is a highly polar, non-nucleophilic solvent with a strong hydrogen-bond-donating ability, making it invaluable for a range of organic transformations.[14] Its unique solvent properties can enhance reaction rates and influence stereoselectivity.[15]
Building Block in Organic Synthesis
Hexafluoroacetone is a versatile building block for the introduction of the hexafluoroisopropylidene group into organic molecules.[2] It reacts with a variety of nucleophiles, including aromatic compounds, to form bisphenol A analogs and other important intermediates for polymer synthesis.[10][12]
Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine-containing moieties can significantly alter the biological properties of molecules, such as metabolic stability and binding affinity. Hexafluoroacetone and its derivatives are therefore valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][16]
Safety and Handling
Hexafluoroacetone and its hydrates are hazardous materials and must be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard | Description |
| Toxicity | Toxic if swallowed, in contact with skin, and if inhaled.[17] |
| Corrosivity | Causes severe skin burns and eye damage.[17][18] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[17] |
Handling Protocol:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19] Work in a well-ventilated fume hood.
-
Spill Response: In case of a spill, evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, emergency services should be contacted.[18]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
1,1,1,3,3,3-Hexafluoro-2,2-propanediol, the stable hydrate of hexafluoroacetone, is a compound with a rich and diverse chemistry. Its unique electronic properties, arising from the presence of two trifluoromethyl groups, make it a valuable reagent and building block in modern synthetic chemistry. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
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